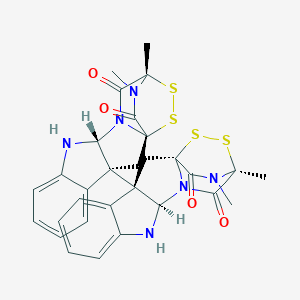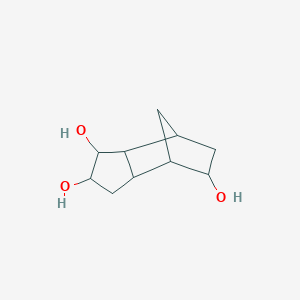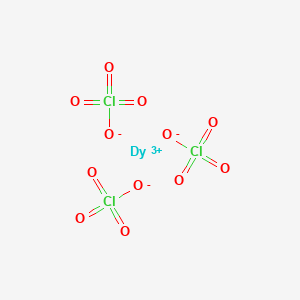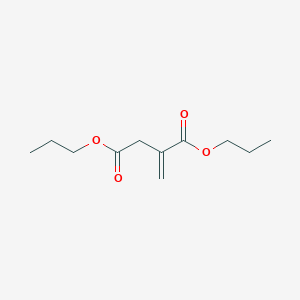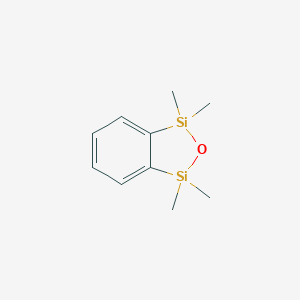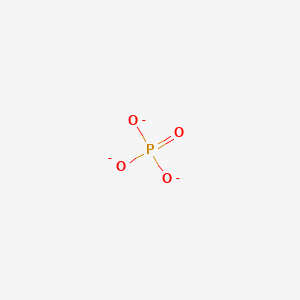
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as DHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. DHP is a non-toxic and non-carcinogenic compound, making it a valuable tool in studying various biological processes.
作用机制
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene interacts with biological molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. Its unique structure allows it to intercalate into DNA and disrupt the normal hydrogen bonding between base pairs. This property has been used to study the structural changes in DNA and its effects on gene expression.
Biochemical and Physiological Effects:
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has several advantages as a research tool. It is non-toxic, non-carcinogenic, and can be easily synthesized. Its ability to interact with DNA and proteins makes it a valuable tool for studying various biological processes. However, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has some limitations as well. Its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
未来方向
There are several future directions for the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene. Another area of interest is the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a tool for studying protein-protein interactions. Additionally, researchers are exploring the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a valuable tool in scientific research due to its unique structural and chemical properties. Its ability to interact with DNA and proteins has made it a valuable tool for studying various biological processes. Future research will continue to explore new methods for synthesizing and utilizing 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research.
合成方法
The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene can be achieved through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a complex process, and researchers continue to explore new methods to improve its yield and purity.
科学研究应用
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been extensively used in scientific research due to its ability to interact with DNA and proteins. It has been used as a fluorescent probe to study DNA-protein interactions and as a tool to investigate the binding affinity of various ligands to proteins. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been used to study the structural and functional properties of enzymes, such as cytochrome P450.
属性
CAS 编号 |
14698-02-3 |
|---|---|
产品名称 |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
1,2,3,3a,4,5,5a,6,7,8-decahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2 |
InChI 键 |
MNXFZXVRYXNOBW-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
规范 SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
同义词 |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



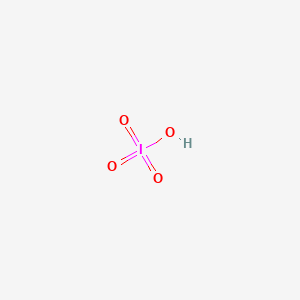

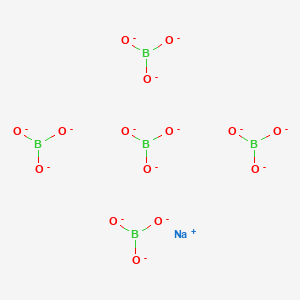
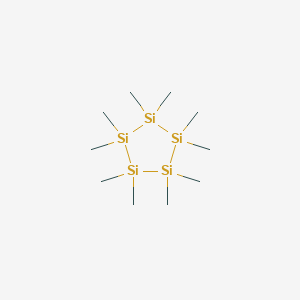
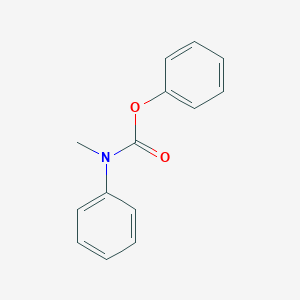
![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)

